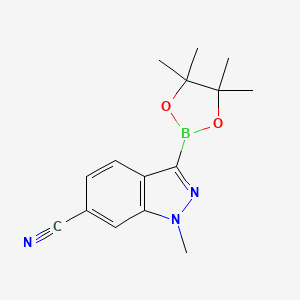

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile

Description

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole-6-carbonitrile (CAS: 2377606-34-1) is a boronate ester-functionalized indazole derivative with a nitrile group at position 6 and a methyl group at position 1. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where the boronate ester serves as a key intermediate for forming carbon-carbon bonds in pharmaceuticals and agrochemicals . The compound is commercially available with 96% purity (FF-6378, Combi-Blocks) and is notable for its electron-withdrawing nitrile group, which enhances stability and reactivity in coupling reactions .

Properties

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-7-6-10(9-17)8-12(11)19(5)18-13/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPESWIXWGFRSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the indazole core followed by the introduction of the dioxaborolane moiety. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the boron-containing group to the indazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, onto the indazole core.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile has been investigated for its potential as a therapeutic agent. Its structure allows for modulation of biological activity through interactions with various biological targets.

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. It may act by inhibiting specific signaling pathways involved in tumor growth and proliferation.

- Neuroprotective Effects : Research has suggested that compounds with similar structures can provide neuroprotection by modulating oxidative stress and inflammatory responses in neurodegenerative diseases.

Synthetic Chemistry

The boron moiety in the compound serves as a versatile building block in organic synthesis.

- Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules.

- Functionalization of Aromatic Compounds : Its ability to undergo various functionalization reactions makes it valuable for synthesizing derivatives that can be further explored for biological activities.

Materials Science

The incorporation of boron into polymer matrices has been explored for enhancing material properties.

- Polymer Composites : The compound can be used to develop boron-containing polymers that exhibit improved mechanical strength and thermal stability. These materials have applications in aerospace and automotive industries.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 65 |

| 25 | 45 |

| 50 | 20 |

Case Study 2: Synthetic Applications

In another study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in a series of cross-coupling reactions to synthesize complex polycyclic compounds. The reaction conditions were optimized to achieve yields exceeding 85%, showcasing the compound's utility as a boronic ester in synthetic pathways.

| Reaction Type | Yield (%) |

|---|---|

| Suzuki Coupling | 90 |

| Negishi Coupling | 85 |

| Stille Coupling | 80 |

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Positional Isomerism in Indazole Derivatives

The position of substituents significantly impacts electronic properties and reactivity. Key analogs include:

Heterocyclic Core Modifications

Variations in the aromatic core influence solubility and reactivity:

- Key Insight: Indazole’s dual nitrogen atoms (vs. indole or pyridine) create a balanced electron-deficient environment, improving catalyst turnover in cross-couplings .

Functional Group Variations

Substituent chemistry dictates applications:

- Key Insight : Nitriles outperform esters or ketones in stabilizing transition metal catalysts (e.g., Pd), critical for high-yield couplings .

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Structural Characteristics

The compound's structure incorporates an indazole moiety, which is known for its diverse biological properties. The presence of a dioxaborolane group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile typically involves multi-step organic reactions. The key steps include the formation of the indazole core followed by the introduction of the dioxaborolane substituent. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of indazole exhibit significant antimicrobial properties. For instance, studies have shown that certain indazole derivatives demonstrate potent activity against various pathogens including Candida albicans and Giardia intestinalis . The compound's structure suggests it may also possess similar antimicrobial efficacy.

| Compound | Pathogen | Activity (IC50) |

|---|---|---|

| 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile | C. albicans | TBD |

| 2H-Indazole Derivative | G. intestinalis | < 1 µM |

Anti-inflammatory Activity

Indazole derivatives have been evaluated for their anti-inflammatory properties. In particular, some compounds have shown inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation . This suggests that 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole-6-carbonitrile may also exhibit anti-inflammatory effects.

Case Studies

In a study evaluating various indazole derivatives for their biological activities:

- Compounds were assessed for their cytotoxicity and selectivity against human cell lines.

- Results indicated low cytotoxicity at concentrations below 10 µM while maintaining high antimicrobial activity.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains to be thoroughly investigated. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. Toxicity assessments are crucial for determining the safety profile for potential therapeutic use.

Q & A

Basic: What are the common synthetic routes for 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole-6-carbonitrile?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a halogenated indazole precursor (e.g., bromo- or iodo-substituted) reacts with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) . Alternatively, direct C-H borylation of the indazole scaffold can be employed using iridium catalysts (e.g., [Ir(COD)OMe]₂) with pinacolborane (HBpin) to introduce the dioxaborolane group . Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization by and NMR to confirm boronic ester integration and regioselectivity .

Advanced: How can regioselectivity challenges be addressed during the synthesis of this compound?

Answer:

Regioselectivity in indazole functionalization is influenced by:

- Protecting group strategies : Introducing a methyl group at the N1 position (as in this compound) directs borylation to the C3 position due to steric and electronic effects .

- Catalyst tuning : Use of bulky ligands (e.g., SPhos) in Suzuki couplings minimizes competing side reactions .

- Temperature control : Lower reaction temperatures (e.g., 60°C) favor selective C-H activation in iridium-catalyzed borylation .

- Computational modeling : DFT studies predict reactive sites based on electron density and orbital orientation .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.2–1.4 ppm for pinacol substituents) .

- NMR : A singlet near δ 30 ppm confirms the dioxaborolane moiety .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 269.11) .

- Infrared spectroscopy (IR) : Absorbance at ~1350 cm (B-O stretching) and ~1600 cm (C≡N stretch) .

Advanced: How to determine the crystal structure using X-ray diffraction?

Answer:

- Data collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure refinement : Employ SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically .

- Validation : Check R factor (<0.05) and data-to-parameter ratio (>15:1) for reliability. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Application: How is this compound used in cross-coupling reactions for drug discovery?

Answer:

The boronic ester group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides to construct biaryl systems, a common motif in kinase inhibitors and anticancer agents . Example protocol:

- React with 4-bromophenylacetamide (1.2 eq) using Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (3 eq) in DMF/H₂O (4:1) at 80°C for 12 hours .

- Monitor conversion via TLC (hexane/EtOAc 3:1). Isolated yields typically range 70–85% .

Advanced: What are the mechanistic considerations in its reactivity in cross-couplings?

Answer:

- Transmetalation : The boronic ester transfers to palladium via a hydroxo-bridged intermediate, influenced by base strength (e.g., K₂CO₃ vs. CsF) .

- Oxidative addition : Electron-deficient aryl halides (e.g., Ar-Cl) require higher temperatures (100–120°C) compared to Ar-Br .

- Side reactions : Protodeboronation can occur under acidic conditions; use of anhydrous solvents (e.g., THF) mitigates this .

- Kinetic studies : Stopped-flow NMR reveals rate-limiting steps vary with substrate steric bulk .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the boronic ester. Use amber vials to avoid photodegradation . For long-term storage (>6 months), keep as a solid in desiccated conditions (silica gel or molecular sieves) .

Advanced: How to analyze trace impurities in synthesized batches?

Answer:

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) coupled with electrospray ionization (ESI) to detect deprotected boronic acids or pinacol adducts .

- NMR (if applicable): Identifies fluorine-containing byproducts from fluorinated precursors .

- Elemental analysis : Carbon/nitrogen ratios should match theoretical values within ±0.3% .

Application: Can this compound participate in non-Suzuki reactions?

Answer:

Yes, it serves as a substrate in:

- Chan-Lam couplings : With amines or alcohols under Cu(OAc)₂ catalysis .

- Photoredox reactions : As a radical precursor in C-B bond cleavage under blue LED irradiation .

- Biological probes : Fluorescent tagging via boronate ester formation with diols (e.g., ribose in RNA) .

Advanced: What computational tools predict its reactivity in catalytic cycles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.